ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE
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Overview
Description
ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a cyano group, a methoxy group, and a tetrafluoropropoxy group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The cyano group and the tetrafluoropropoxy group play crucial roles in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
ETHYL (E)-2-CYANO-3-{4-METHOXY-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}-2-PROPENOATE can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: This compound also contains tetrafluoropropyl groups but differs in its overall structure and reactivity.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: This compound has a similar ester structure but contains different functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO4/c1-3-26-15(23)12(8-22)6-11-4-5-14(24-2)13(7-11)9-25-10-17(20,21)16(18)19/h4-7,16H,3,9-10H2,1-2H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEOFEYXXGAOCY-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COCC(C(F)F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)COCC(C(F)F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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